molecular formula C10H13BrN2O2 B1524918 5-Bromo-N-tert-butyl-2-nitroaniline CAS No. 1163707-73-0

5-Bromo-N-tert-butyl-2-nitroaniline

Cat. No. B1524918
M. Wt: 273.13 g/mol
InChI Key: FXOQUYKHAQDUDT-UHFFFAOYSA-N
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Description

“5-Bromo-N-tert-butyl-2-nitroaniline” is a compound of scientific interest due to its unique physical and chemical properties, and its potential applications in both research and industry. It has a CAS Number of 1163707-73-0 and a molecular weight of 273.13 .


Molecular Structure Analysis

The IUPAC name for this compound is N-(5-bromo-2-nitrophenyl)-N-(tert-butyl)amine . The InChI code is 1S/C10H13BrN2O2/c1-10(2,3)12-8-6-7(11)4-5-9(8)13(14)15/h4-6,12H,1-3H3 .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C10H13BrN2O2 and a molecular weight of 273.13 .

Scientific Research Applications

  • Synthesis of [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems

    • Application : The tert-butyl group was introduced into [1,2,4]triazino[5,6-b]indole and indolo[2,3-b]quinoxaline systems, leading to a series of structurally novel 8-(t-butyl)-5H-[1,2,4]triazino[5,6-b]indole-3-thiol and 9-(t-butyl)-6H-indolo[2,3-b]quinoxaline derivatives .
    • Method : This was achieved by condensation of tert-butyl-substituted isatins with benzene-1,2-diamine or thiosemicarbazide .
    • Results : The molecular structures of these newly synthesized compounds were elucidated on the basis of elemental analysis and spectral data .
  • Synthesis of N-heterocycles via sulfinimines

    • Application : The most extensively used enantiopure tert-butanesulfinamide emerged as the gold standard among many others over the last two decades . This methodology offers general access to structurally diverse piperidines, pyrrolidines, azetidines, and their fused derivatives that represent the structural motif of many natural products and therapeutically applicable compounds .
    • Method : The synthesis involves the use of chiral sulfinamides as chiral auxiliaries in the stereoselective synthesis of amines and their derivatives .
    • Results : The review provides an overview of tert-butanesulfinamide mediated asymmetric N-heterocycle synthesis via sulfinimines and covers literature from 2010–2020 .
  • 4-Bromo-N-(tert-butyl)-2-nitroaniline

    • This compound is similar to “5-Bromo-N-tert-butyl-2-nitroaniline”, but the bromine atom is in the 4th position instead of the 5th. The specific applications of this compound are not mentioned in the source .
  • N-t-Butyl 2-bromo-4-nitroaniline

    • This compound is also similar to “5-Bromo-N-tert-butyl-2-nitroaniline”, but the bromine and nitro groups are in different positions. The specific applications of this compound are not mentioned in the source .
  • 4-Bromo-N-(tert-butyl)-2-nitroaniline

    • This compound is similar to “5-Bromo-N-tert-butyl-2-nitroaniline”, but the bromine atom is in the 4th position instead of the 5th. The specific applications of this compound are not mentioned in the source .
  • N-t-Butyl 2-bromo-4-nitroaniline

    • This compound is also similar to “5-Bromo-N-tert-butyl-2-nitroaniline”, but the bromine and nitro groups are in different positions. The specific applications of this compound are not mentioned in the source .

Safety And Hazards

The compound is harmful by inhalation, in contact with skin, and if swallowed . It is recommended to wear suitable personal protective equipment, including approved mask/respirator, suitable gloves/gauntlets, suitable protective clothing, and suitable eye protection .

properties

IUPAC Name

5-bromo-N-tert-butyl-2-nitroaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13BrN2O2/c1-10(2,3)12-8-6-7(11)4-5-9(8)13(14)15/h4-6,12H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOQUYKHAQDUDT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)NC1=C(C=CC(=C1)Br)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13BrN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30716662
Record name 5-Bromo-N-tert-butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Bromo-N-tert-butyl-2-nitroaniline

CAS RN

1163707-73-0
Record name 5-Bromo-N-(1,1-dimethylethyl)-2-nitrobenzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1163707-73-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Bromo-N-tert-butyl-2-nitroaniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30716662
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 4-bromo-2-fluoro-nitrobenzene (4 g, 18.2 mmol) and tert-butylamine (4.78 mL, 45.5 mmol, 2.5 eq) in EtOH (80 mL) is stirred for 15 h at 85° C., allowed to cool and concentrated. The residue purified by silica gel column chromatography (Hex/EtOAc, 1:0→99:1) to afford 4.8 g of the title compound as an orange solid: ESI-MS: 273.0/275.0 [M+H]+; tR=5.68 min (System 1); TLC: Rf=0.49 (Hex/EtOAc, 9:1).
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
4.78 mL
Type
reactant
Reaction Step One
Name
Quantity
80 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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